molecular formula C6H12O3 B1245157 (3S)-3-hydroxyhexanoic acid CAS No. 66997-60-2

(3S)-3-hydroxyhexanoic acid

Cat. No. B1245157
CAS RN: 66997-60-2
M. Wt: 132.16 g/mol
InChI Key: HPMGFDVTYHWBAG-YFKPBYRVSA-N
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Description

“(3S)-3-hydroxyhexanoic acid” is a chemical compound with the molecular formula C6H12O3 . It belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain .


Molecular Structure Analysis

The molecular structure of “(3S)-3-hydroxyhexanoic acid” consists of 6 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . The average mass is 132.158 Da and the monoisotopic mass is 132.078644 Da .


Physical And Chemical Properties Analysis

“(3S)-3-hydroxyhexanoic acid” is a very hydrophobic molecule, practically insoluble in water, and relatively neutral . Its molecular weight is 132.16 .

Scientific Research Applications

1. Role in Polyhydroxyalkanoate Synthesis

(3S)-3-Hydroxyhexanoic acid plays a significant role in the synthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers. Research indicates that various bacteria can utilize compounds like 4-hydroxyhexanoic acid (a related compound) for the synthesis of PHAs (Valentin et al., 2004). Additionally, Aeromonas hydrophila and other bacteria have been studied for producing copolymers consisting of 3-hydroxybutyrate and 3-hydroxyhexanoate, demonstrating the potential of these compounds in industrial-scale production and application (Chen et al., 2001), (Lee et al., 2000).

2. Medical and Biotechnological Applications

(3S)-3-Hydroxyhexanoic acid derivatives have shown promise in various medical applications. For example, human bone marrow mesenchymal stem cells (hBMSCs) have been successfully differentiated into nerve cells using scaffolds made from polymers containing 3-hydroxyhexanoate (Wang et al., 2010). Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx), a copolymer containing 3-hydroxyhexanoate, has been extensively explored for tissue engineering applications due to its biocompatibility and biodegradability (Yang et al., 2014), (Chen & Wu, 2005).

3. Biodegradability and Environmental Impact

The incorporation of 3-hydroxyhexanoate into polyhydroxyalkanoates affects the biodegradability and physical properties of these polymers. Research on different microbial copolymers, including those containing 3-hydroxyhexanoate, has highlighted their potential for environmental applications due to their biodegradable nature (Doi et al., 1995), (Andreeßen & Steinbüchel, 2010).

4. Analytical and Sensory Applications

(3S)-3-Hydroxyhexanoic acid and its derivatives have been studied in various analytical contexts, such as monitoring systems for detecting causative agents of underarm odor, demonstrating the compound's relevance in sensory analysis (Hirano et al., 2018).

properties

IUPAC Name

(3S)-3-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMGFDVTYHWBAG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30473965
Record name (S)-3-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-hydroxyhexanoic acid

CAS RN

66997-60-2
Record name 3-Hydroxyhexanoic acid, (3S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066997602
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-3-hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30473965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYHEXANOIC ACID, (3S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD4Y8033LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061652
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The racemic ethyl 3-hydroxyhexanoate 3.46 g (21.6 mmol) obtained in Reference example 1 was dissolved in methanol 24 ml, sodium hydroxide 0.95 g in water 24 ml was added dropwise with cooling, and the mixture was reacted with stirring in a stream of nitrogen at room temperature for two hours. Methanol was removed from the reactant under reduced pressure, and the residue was neutralized with 1N-HCl. After saturating the resultant by adding sodium chloride, the solution was extracted with ethyl acetate, the extract was dried over anhydrous magnesium sulfate and the solvent was distilled off under reduced pressure to obtain racemic 3-hydroxyhexanoic acid 2.50 g (18.9 mmol, 87%). The resultant, benzyl bromide 6.47 g (37.8 mmol). sodium bicarbonate 3,81 g (45.4 mmol) and N,N-dimethylformamide 20 ml were reacted with stirring at room temperature for 27 hours in a stream of nitrogen. The reaction mixture was extracted with ethyl acetate, and the extract was dried over anhydrous magnesium sulfate and filtered, and the solvent was distilled off under reduced pressure. The residue was chromatographed with silica gel column to obtain racemic benzyl 3-hydroxyhexanoate 2.11 g (9.5 mmol, 50%).
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
0.95 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
solvent
Reaction Step Two
Quantity
24 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

The reaction times are suitably 1 to 1000 hours, preferably 1 to 200 hours. Namely, the reaction time depends on the kind of the racemic esters of 3-hydroxy hexanoic acid which are starting materials. The conversion of 20-80% is attained within the above preferable reaction times. In this case, in the reaction of the conversion of 50% or less, (R)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained, while in the reaction of the conversion of 50% or more, (S)-3-hydroxyhexanoic acid having optical purity over 90% ee is obtained.
[Compound]
Name
racemic esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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